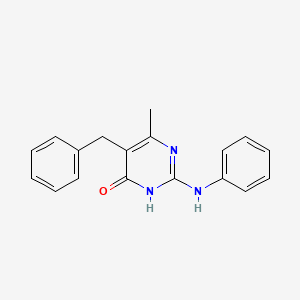

2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one

Description

Propriétés

IUPAC Name |

2-anilino-5-benzyl-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-13-16(12-14-8-4-2-5-9-14)17(22)21-18(19-13)20-15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H2,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLHMSXJVRABLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)NC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate aniline derivative, benzyl bromide, and a methylated pyrimidine precursor.

Formation of Anilino Group: The aniline derivative reacts with the pyrimidine precursor under basic conditions to form the anilino group at position 2.

Benzylation: Benzyl bromide is introduced to the reaction mixture, leading to the formation of the benzyl group at position 5 through a nucleophilic substitution reaction.

Methylation: The methyl group at position 6 is introduced via a methylation reaction using a suitable methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Des Réactions Chimiques

Types of Reactions

2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The aromatic ring and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

Oxidation: Products may include hydroxylated derivatives or compounds with additional oxygen-containing functional groups.

Reduction: The major product is the corresponding alcohol.

Substitution: Substituted derivatives with different functional groups attached to the aromatic or pyrimidine rings.

Applications De Recherche Scientifique

Cancer Treatment

2-Anilino-5-benzyl-6-methylpyrimidin-4(3H)-one has been investigated for its efficacy against various cancers, particularly those involving mutations in the epidermal growth factor receptor (EGFR). Research indicates that compounds within this class may inhibit mutant forms of EGFR, which are implicated in several types of cancer, including non-small cell lung cancer (NSCLC) .

Key Findings :

- Mechanism of Action : The compound may exert its effects by blocking the signaling pathways mediated by mutated EGFR, thereby inhibiting tumor growth and proliferation.

- Clinical Implications : Its potential to overcome resistance associated with EGFR mutations makes it a candidate for further development in targeted cancer therapies.

Anti-inflammatory and Antioxidant Properties

Studies have shown that pyrimidine derivatives exhibit significant anti-inflammatory and antioxidant activities. This compound could potentially modulate inflammatory responses and reduce oxidative stress, which are critical factors in various chronic diseases, including diabetes and cardiovascular disorders .

Research Highlights :

- Inhibition of Inflammatory Pathways : The compound may inhibit key enzymes involved in inflammatory processes, providing a basis for its application in treating inflammatory diseases.

- Antioxidant Activity : By scavenging free radicals, it may help protect cells from oxidative damage.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds can exhibit antimicrobial properties. The specific application of this compound has not been extensively documented; however, its structural analogs have shown promise against various bacterial and fungal strains .

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds within the pyrimidine class. For instance:

- EGFR Inhibition Study : A study demonstrated that certain pyrimidine derivatives effectively inhibited EGFR mutants associated with NSCLC. The results suggested that modifications to the aniline group could enhance potency and selectivity against specific cancer cell lines .

- Inflammation Model : In vitro assays using human cell lines indicated that pyrimidine derivatives could significantly reduce the production of pro-inflammatory cytokines, suggesting their potential use as therapeutic agents in inflammatory conditions .

- Antimicrobial Testing : A series of experiments revealed that similar compounds demonstrated effective inhibition against Gram-positive bacteria, indicating a potential pathway for developing new antimicrobial agents based on the pyrimidine scaffold .

Mécanisme D'action

The mechanism of action of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This can lead to the disruption of cellular processes in pathogens or cancer cells.

Chemical Reactions: As a ligand, it can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one can be contextualized against closely related pyrimidinone derivatives. Key analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Pyrimidin-4(3H)-one Derivatives

| Compound Name | Position 2 | Position 5 | Position 6 | Purity | CAS Number |

|---|---|---|---|---|---|

| This compound | Anilino | Benzyl | Methyl | 95% | 897305-46-3 |

| 2-Anilino-5,6-dimethylpyrimidin-4(3H)-one | Anilino | Methyl | Methyl | 95% | 97041-35-5 |

| 2-Anilino-6-methylpyrimidin-4(3H)-one | Anilino | H | Methyl | 96% | 50427-08-2 |

| 2-(N-Anilino)pyrimidine | Anilino | H | H | 97% | 57356-49-7 |

Key Observations:

Substituent Effects on Lipophilicity: The benzyl group at position 5 in the target compound significantly increases lipophilicity compared to methyl (LogP ~2.8 vs. ~1.5) . This may enhance cellular uptake but reduce aqueous solubility. The absence of a substituent at position 5 in 2-anilino-6-methylpyrimidin-4(3H)-one results in lower molecular weight and improved solubility.

Synthetic Accessibility: The benzyl group is typically introduced via alkylation using benzyl halides under basic conditions (e.g., K₂CO₃ in acetone), as demonstrated in the synthesis of 6-amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one . Similar methods likely apply to the target compound. Methyl groups at positions 5 and 6 (e.g., 2-anilino-5,6-dimethylpyrimidin-4(3H)-one) are introduced via direct methylation, which is more straightforward but limits functional diversity .

For instance, pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives with benzylsulfanyl groups show antifungal activity due to hydrophobic interactions with target enzymes . The anilino group at position 2 is conserved across analogs, suggesting its critical role in hydrogen bonding with biological targets, as seen in kinase inhibitors .

Crystallographic and Stability Data: While crystallographic data for the target compound are unavailable, related pyrimidinones (e.g., 5-anilino-3-benzylsulfanyl-6-(3-chloroanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-4(5H)-one) form stable hydrogen-bonded networks (R-factor = 0.046), indicating robust crystal packing . This suggests that the target compound’s benzyl and methyl groups may similarly stabilize its solid-state structure.

Activité Biologique

2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, leading to the modulation of various cellular processes. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes, disrupting metabolic pathways in pathogens or cancer cells.

- Receptor Modulation : It can modulate receptor functions, potentially altering signaling pathways involved in disease progression .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting a potential role in treating infections caused by resistant bacteria .

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly in inhibiting the growth of cancer cell lines. Notable findings include:

- Cell Line Studies : It has demonstrated significant antiproliferative effects against leukemia and breast cancer cell lines, with IC50 values indicating potent activity .

- Mechanistic Insights : The inhibition of ferrochelatase (FECH), an enzyme involved in heme biosynthesis, has been linked to its anticancer activity. FECH inhibition leads to increased levels of protoporphyrin IX (PPIX), which can induce apoptosis in cancer cells .

Comparative Efficacy

In comparative studies, this compound showed superior potency compared to established chemotherapy agents like sunitinib. The compound's unique structure allows it to engage multiple targets within cancer cells, enhancing its therapeutic potential .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Antimicrobial Efficacy : A study reported that derivatives of pyrimidine compounds, including this compound, exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .

- Anticancer Activity : In a specific case study, the compound was tested on various cancer cell lines, revealing notable cytotoxicity with minimal effects on normal cells. This selectivity underscores its potential as a targeted therapeutic agent .

- Mechanistic Studies on FECH Inhibition : Detailed mechanistic studies demonstrated that the compound's interaction with FECH resulted in significant accumulation of PPIX in treated cells, validating its role as an antiangiogenic agent through heme depletion .

Data Tables

| Biological Activity | Observations | IC50 Values |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | Varies by strain |

| Anticancer | Significant inhibition of leukemia and breast cancer cell lines | 0.35 μM (leukemia) |

| FECH Inhibition | Induces PPIX accumulation leading to apoptosis | Not specified |

Q & A

Q. What are the standard synthetic routes for 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions starting with pyrimidinone scaffolds. For example:

- Step 1: Condensation of substituted anilines with β-keto esters under acidic conditions to form the pyrimidinone core.

- Step 2: Functionalization at the 5-position via nucleophilic substitution or cross-coupling (e.g., benzylation using benzyl halides).

- Optimization: Reaction efficiency can be improved by varying solvents (e.g., DMF for polar intermediates), temperature (80–120°C for cyclization), and catalysts (e.g., Pd for cross-coupling). Characterization via H NMR and HRMS is critical for verifying intermediates and final products .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- H NMR: Analyze aromatic proton signals (δ 6.5–8.0 ppm) for anilino and benzyl groups. Methyl groups typically appear as singlets near δ 2.5 ppm.

- HRMS: Confirm molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm.

- X-ray Crystallography: For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol/water mixtures. Use SHELXL for refinement .

- HPLC-PDA: Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in tautomeric or conformational states of this compound?

Methodological Answer:

- Data Collection: Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to capture weak electron density features.

- Refinement: Apply SHELXL’s restraints for anisotropic displacement parameters. Analyze hydrogen bonding (e.g., N–H···O interactions) to identify dominant tautomers. For example, the 4(3H)-one tautomer is stabilized by intramolecular H-bonds .

- Validation: Cross-validate with DFT calculations (B3LYP/6-31G*) to compare experimental and theoretical bond lengths .

Q. How should researchers address contradictory bioactivity data in existing literature for this compound?

Methodological Answer:

- Systematic Review: Classify studies by assay type (e.g., enzyme inhibition vs. cell-based assays) and experimental conditions (e.g., pH, temperature).

- Meta-Analysis: Use statistical tools (e.g., ANOVA) to identify outliers. For instance, discrepancies in IC values may arise from variations in cell lines (e.g., HeLa vs. MCF-7) or solvent effects (DMSO tolerance thresholds) .

- Replication Studies: Reproduce key experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with flexible receptor models (e.g., kinase ATP-binding pockets). Validate poses with MD simulations (NAMD/GROMACS) over 100 ns trajectories.

- QSAR Modeling: Derive descriptors (e.g., logP, polar surface area) from Gaussian calculations. Train models using Random Forest algorithms to predict cytotoxicity .

- ADMET Prediction: Apply SwissADME or pkCSM to assess pharmacokinetic liabilities (e.g., CYP450 inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.